4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate
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Overview
Description
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate is a complex organic compound that features a combination of pyrazole and benzoate moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate typically involves multi-component reactions. One common approach is the one-pot pseudo three-component reaction, where two equivalents of 3-methyl-5-pyrazolone derivatives react with one equivalent of an aldehyde . Another method involves the one-pot pseudo five-component reaction, which includes two equivalents of β-keto esters, two equivalents of hydrazines, and one equivalent of an aldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of various catalysts and reaction conditions such as refluxing in glacial acetic acid or using sodium dodecyl sulfate in aqueous media .
Chemical Reactions Analysis
Types of Reactions
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share the pyrazole core and exhibit similar biological activities.
2,2′-Bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-1-phenylethanone: Another pyrazole derivative with comparable properties.
Uniqueness
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C24H22Cl2N4O5 |
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Molecular Weight |
517.4 g/mol |
IUPAC Name |
[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H22Cl2N4O5/c1-4-34-18-9-13(5-8-17(18)35-24(33)15-7-6-14(25)10-16(15)26)21(19-11(2)27-29-22(19)31)20-12(3)28-30-23(20)32/h5-10,21H,4H2,1-3H3,(H2,27,29,31)(H2,28,30,32) |
InChI Key |
HLHHAECOLBFZIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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